molecular formula C8H6O4 B046476 Piperonylic acid CAS No. 94-53-1

Piperonylic acid

Cat. No.: B046476
CAS No.: 94-53-1
M. Wt: 166.13 g/mol
InChI Key: VDVJGIYXDVPQLP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Piperonylic acid, a metabolite present in peppers (Piper nigrum L. and Piper longum L.), primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR promotes cell growth, proliferation, and survival in numerous tissues . It also targets the trans-cinnamate 4-Hydroxylase , acting as a selective, mechanism-based inactivator .

Mode of Action

This compound can bind to EGFR and induce an intracellular signaling cascade leading to the transcription of genes responsible for cell growth, proliferation, and survival, especially in keratinocytes . As a selective, mechanism-based inactivator of the trans-cinnamate 4-Hydroxylase, it closely mimics the structure of trans-cinnamic acid .

Biochemical Pathways

This compound affects the general phenylpropanoid pathway, which is involved in the formation of major biopolymers such as lignin and suberin, as well as signaling molecules such as salicylic acid and isoflavonoids . It also modulates the gene expression of interleukin (Il)-6, il-1β, tumor necrosis factor (Tnf)-α, il-10, monocyte chemoattractant protein (Mcp)-1 and insulin-like growth factor (Igf)-1, which are important for the healing process .

Pharmacokinetics

Advancements in pharmaceutical technology have overcome several of these limitations .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown to stimulate keratinocyte growth and survival from UVB-induced cellular damages . Safety data suggests that it should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .

Biochemical Analysis

Biochemical Properties

Piperonylic acid interacts with the CYP73A subfamily of plant P450s, which catalyzes trans-cinnamic acid 4-hydroxylation, the second step of the general phenylpropanoid pathway . It behaves as a potent mechanism-based and quasi-irreversible inactivator of trans-cinnamate 4-hydroxylase .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to restrict chia seedling growth by reducing shoot length, fresh weight, leaf area measurements, and p-coumaric acid content . It also significantly reduced the accumulation of other essential macroelements (such as K, P, Ca, and Mg) relative to the untreated control .

Molecular Mechanism

This compound induces epidermal growth factor receptor (EGFR) activation and results in serial activation of the downstream modulators . The activated signaling pathway eventually up-regulates gene expression of egr-1, c-fos, c-jun, and c-myc, which are involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to induce changes over time. For instance, it has been found to induce PLLA to crystallize in a higher temperature region or at a faster cooling rate .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been extensively studied, it has been shown to improve wound healing in mice when applied topically .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, a plant-specific pathway leading to compounds of extremely diverse structure and function .

Transport and Distribution

It is known that it can bind to the epidermal growth factor receptor (EGFR) and induce an intracellular signaling cascade .

Subcellular Localization

Given its role in inducing an intracellular signaling cascade through EGFR activation, it is likely that it is localized in the vicinity of this receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperonylic acid can be synthesized through the oxidation of piperonal using potassium permanganate. The procedure involves heating piperonal with water and adding a solution of potassium permanganate over a period of forty to forty-five minutes. The mixture is then filtered, acidified with hydrochloric acid, and the resulting this compound is collected .

Industrial Production Methods: Industrial production methods for this compound typically involve the same oxidation process using piperonal and potassium permanganate due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Piperonylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Piperonylic acid is unique due to its selective, mechanism-based inactivation of the trans-cinnamate 4-hydroxylase enzyme, which is not observed in the other similar compounds. Additionally, its ability to bind to the epidermal growth factor receptor and promote wound healing further distinguishes it from other related compounds .

Properties

IUPAC Name

1,3-benzodioxole-5-carboxylic acid
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InChI

InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVJGIYXDVPQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
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DSSTOX Substance ID

DTXSID6059104
Record name 1,3-Benzodioxole-5-carboxylic acid
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Molecular Weight

166.13 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Piperonylic acid
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Record name 3,4-Methylenedioxybenzoic acid
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CAS No.

94-53-1
Record name 1,3-Benzodioxole-5-carboxylic acid
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Record name Piperonylic acid
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Record name PIPERONYLIC ACID
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Record name Piperonylic acid
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Record name PIPERONYLIC ACID
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Melting Point

229 °C
Record name 3,4-Methylenedioxybenzoic acid
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

To a stirred solution of benzo[d][1,3]dioxole-5-carbaldehyde (254a, 2 g, 13.3 mmol), Na2H2PO4 (6.38 g, 53.2 mmol), and 2-methyl-2-butene (9.85 mL, 93.1 mmol) in t-BuOH (41 mL) and water (17 mL) was added sodium chlorite (7.19 g, 79.9 mmol). The resulting reaction mixture was stirred for 2 hours at room temperature. Water (100 mL) and 1M HCl (25 mL) were added and the mixture was extracted with EtOAc (2×50 mL). The organic phase was separated, dried with sodium sulfate and evaporated under reduced pressure. The resulting solid was triturated with EtOAc (20 mL) to yield the title compound 255a as a white solid (1.9 g, 86% yield). 1H NMR: (DMSO) δ 12.72 (br s, 1H), 7.53-7.50 (m, 1H), 7.34-7.32 (m, 1H), 6.99-6.95 (m, 1H), 6.10 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2H2PO4
Quantity
6.38 g
Type
reactant
Reaction Step One
Quantity
9.85 mL
Type
reactant
Reaction Step One
Quantity
7.19 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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